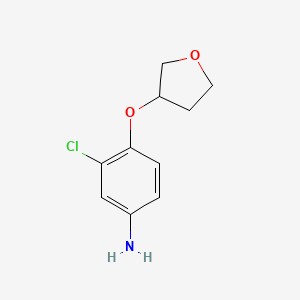

3-Chloro-4-(oxolan-3-yloxy)aniline

Description

3-Chloro-4-(oxolan-3-yloxy)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and an oxolan-3-yloxy group (tetrahydrofuran-3-yloxy) at the 4-position of the benzene ring. The oxolan-3-yloxy group introduces a cyclic ether moiety, which may enhance solubility in polar solvents and influence electronic properties of the aromatic ring .

Properties

IUPAC Name |

3-chloro-4-(oxolan-3-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZXUFQYIDAUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(oxolan-3-yloxy)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-chloroaniline with oxirane (ethylene oxide) under basic conditions to introduce the oxolan-3-yloxy group. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-(oxolan-3-yloxy)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(oxolan-3-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce aniline derivatives with different substituents.

Scientific Research Applications

3-Chloro-4-(oxolan-3-yloxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(oxolan-3-yloxy)aniline involves its interaction with specific molecular targets. The chloro and oxolan-3-yloxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

- This contrasts with 3-fluorobenzyloxy (electron-withdrawing due to fluorine) and pyridylmethoxy (heteroaromatic, polarizable) groups, which modulate reactivity differently . Halogen Variations: The presence of chlorine at the 3-position is conserved across all compounds, but substituents at the 4-position vary in steric bulk and electronic effects. For example, 4-chlorophenoxy introduces a second chlorine, increasing hydrophobicity , while pyridazinyloxy adds hydrogen-bonding capability .

Physicochemical Properties

- Melting Points : The fluorobenzyloxy derivative exhibits a defined melting range (78–82°C) due to crystalline packing influenced by fluorine’s electronegativity . The oxolan analog’s melting point is unreported but may be lower due to the flexible ether moiety.

- Solubility : The oxolan group’s oxygen atoms may improve solubility in polar aprotic solvents (e.g., DMSO) compared to aromatic substituents like benzyloxy or biphenyl groups .

Biological Activity

3-Chloro-4-(oxolan-3-yloxy)aniline is a compound of interest due to its potential biological activities, which may include antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of 3-Chloro-4-(oxolan-3-yloxy)aniline is , with a molecular weight of approximately 240.68 g/mol. The structure features a chloro group, an oxolane ring, and an aniline moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.68 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 3-Chloro-4-(oxolan-3-yloxy)aniline may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloro group can enhance lipophilicity, facilitating membrane penetration, while the oxolane ring may participate in hydrogen bonding interactions with biomolecules.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 3-Chloro-4-(oxolan-3-yloxy)aniline against various bacterial strains. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibacterial agent.

Table 1: Antimicrobial Activity of 3-Chloro-4-(oxolan-3-yloxy)aniline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans. The results indicated a promising antifungal profile with an MIC of 16 µg/mL.

Table 2: Antifungal Activity of 3-Chloro-4-(oxolan-3-yloxy)aniline

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies using various cancer cell lines demonstrated that 3-Chloro-4-(oxolan-3-yloxy)aniline induced apoptosis in cancer cells at micromolar concentrations. The compound's mechanism appears to involve the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 3-Chloro-4-(oxolan-3-yloxy)aniline resulted in a significant reduction in cell viability, with an IC50 value of approximately 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.